Nonadecanoic acid

Catalog No.
S566960
CAS No.
646-30-0
M.F
C19H38O2
M. Wt
298.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonadecanoic acid

CAS Number

646-30-0

Product Name

Nonadecanoic acid

IUPAC Name

nonadecanoic acid

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H,20,21)

InChI Key

ISYWECDDZWTKFF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCC(=O)O

Synonyms

NSC 11914; n-Nonadecanoic Acid; n-Nonadecylic Acid

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)O

Molecular Structure Analysis

The key feature of nonadecanoic acid's structure is its 19-carbon chain. This chain consists of single bonds (C-C) between the carbon atoms, making it a saturated fatty acid. The molecule also has a carboxyl group (COOH) at one end, which gives it its acidic properties []. The long hydrocarbon chain makes nonadecanoic acid hydrophobic (water-fearing) due to the lack of charged or polar groups [].


Chemical Reactions Analysis

Synthesis

Nonadecanoic acid can be synthesized through several methods, including the permanganate oxidation of 1-eicosene (a 20-carbon alkene) []. The balanced chemical equation for this reaction is:

CH₃(CH₂)₁₇CH=CH₂ + 2KMnO₄ + 3H₂O → CH₃(CH₂)₁₇COOH + 2KOH + 2MnO₂ + 4H+ []

Decomposition

At high temperatures, nonadecanoic acid can undergo thermal decomposition, breaking down into smaller molecules like ketones, alkanes, and carbon dioxide []. The specific products and reaction pathway depend on the reaction conditions.

Other Reactions

Nonadecanoic acid can participate in various reactions typical of carboxylic acids, such as esterification (forming esters) and amidation (forming amides). These reactions involve the interaction of the carboxyl group with alcohols or amines, respectively.


Physical And Chemical Properties Analysis

  • Melting Point: 68-70 °C []
  • Boiling Point: 236 °C (10 mmHg), 297 °C (100 mmHg) []
  • Solubility: Insoluble in water, but soluble in organic solvents like chloroform and ethanol []
  • Appearance: White flakes or powder []

While not extensively studied in biological systems, some research suggests that nonadecanoic acid might exhibit anti-cancer properties. A study showed that nonadecanoic acid could inhibit the proliferation of HL-60 human leukemia cells []. However, the exact mechanism of action for this effect remains unclear and requires further investigation.

Nonadecanoic acid is generally considered to have low toxicity []. However, it can cause skin irritation and eye damage upon contact. It is also advised to handle the compound with proper personal protective equipment like gloves and safety glasses [].

Biodegradation Studies

Nonadecanoic acid serves as an intermediate in the biodegradation of n-icosane, a longer-chain alkane. Researchers utilize it to study the degradative pathways employed by microorganisms to break down hydrocarbons in the environment. This knowledge is crucial for understanding bioremediation processes and developing strategies to clean up oil spills and other environmental contaminants .

Anti-Cancer Properties

Studies have investigated the potential anti-cancer properties of nonadecanoic acid. Research suggests it may exhibit cytotoxic effects on certain cancer cell lines, potentially hindering their proliferation . However, further research is necessary to elucidate the underlying mechanisms and determine its efficacy and safety in vivo (within a living organism).

Material Science Applications

Nonadecanoic acid can be used as a building block in the synthesis of various materials with potential applications in diverse scientific fields. For instance, researchers have explored its use in the creation of nanoparticles, polymers, and lubricants with specific properties .

Other Research Areas

Nonadecanoic acid also finds application in other areas of scientific research, including:

  • Studying membrane dynamics and interactions: Due to its amphiphilic nature (having both water-soluble and water-insoluble regions), nonadecanoic acid can be used to study the behavior of lipids in cell membranes .
  • Investigating the effects of fatty acids on various biological processes: Researchers may utilize nonadecanoic acid to understand the role of fatty acids in different biological systems, such as signal transduction and gene expression.

Physical Description

Liquid
Solid

XLogP3

8

Boiling Point

300.0 °C

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical solid

Melting Point

69.4 °C
69.4°C

UNII

H6M3VYC62P

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

68002-88-0
646-30-0

Wikipedia

Nonadecanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Oil and gas drilling, extraction, and support activities
Fatty acids, C16-22: ACTIVE
Nonadecanoic acid: ACTIVE

Dates

Modify: 2023-08-15
1. R. Kulmacz and W. Lands “Stoichiometry and Kinetics of the Interaction of Prostaglandin H Synthase with Anti-inflammatory Agents” Journal ofBiological Chemistry, Vol. 260(23) pp. 12572-12578, 19852. M. Blum et al. “Biochemistry of termite defenses: Coptotermes,Rhinotermes and Cornitermes species” Comparative Biochemistry and Physiology Part B:Comparative Biochemistry, Vol. 71(4) pp. 731-733, 19823. A. Carelli A. Cert “Comparative study of the determination of triacylglycerol in vegetable oils using chromatographic techniques” Journal ofChromatography A, Vol. 630(1-2) pp. 213-222, 19934. G. Garton “The Composition and Biosynthesis of Milk Lipids” Journal of Lipid Research, Vol. 4(3) pp. 237-254, 1963

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